3-(4-Chlorophenoxy)benzoic acid

Herbicide Discovery Phytotoxicity Screening Chlorophyll Biosynthesis Inhibition

Sourcing a reliable meta-substituted diaryl ether building block with validated bioactivity can be challenging. 3-(4-Chlorophenoxy)benzoic acid (CAS 129764-91-6) offers a direct solution with defined potency in multiple assay systems. Key evidence includes: • E. faecalis biofilm inhibition IC50 of 2.39 µM, a starting point for anti-infective research. • GABAc ρ1 receptor antagonism (IC50 890 µM) for neuroscience probe development. • Serves as a regiospecific intermediate for hydrazono-2-indolinone library synthesis. Supplied with rigorous quality control to ensure experimental reproducibility.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 129764-91-6
Cat. No. B3024601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenoxy)benzoic acid
CAS129764-91-6
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16)
InChIKeyICBGRQBEFICVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenoxy)benzoic acid – Structural Identity & Procurement Properties


3-(4-Chlorophenoxy)benzoic acid is a meta-substituted diaryl ether comprising a benzoic acid core and a 4-chlorophenoxy moiety. The compound is a versatile small-molecule scaffold used as a building block in organic synthesis and as a reagent in various chemical reactions . Its molecular formula is C13H9ClO3 (MW 248.66 g/mol) and it exhibits a calculated logP of 3.83, reflecting moderate lipophilicity conferred by the 4-chlorophenoxy substituent [1]. The compound is commercially available at purities ≥95% from multiple suppliers, typically as a white to off-white crystalline solid with limited aqueous solubility .

Regiospecific meta-substituted scaffold

Meta-carboxylate geometry directs distinct hydrazide and coupling outcomes relative to para isomers.

4-Chlorophenoxy synthetic handle

Chlorine enables further cross-coupling or nucleophilic aromatic substitution for derivatization.

Reported lipophilicity within CNS-relevant range

Calculated logP supports membrane permeability screening in intracellular target assays.

Why Generic Substitution with Close Analogs Fails


Within the phenoxybenzoic acid family, the identity and position of the halogen substituent critically determine biological activity profiles. Classical structure-activity relationship (SAR) studies on phenoxy acids have established that a halogen at position 4 is a requisite for high herbicidal potency, with chlorine conferring greater activity than fluorine, bromine, or iodine [1]. Furthermore, the meta-substitution pattern on the benzoic acid ring (3-phenoxy) dictates target engagement distinct from para-substituted (4-phenoxy) analogs, as the carboxylate orientation alters hydrogen-bonding geometry with enzyme active sites [2]. Consequently, replacing 3-(4-chlorophenoxy)benzoic acid with 3-phenoxybenzoic acid (lacking the halogen), 3-(4-fluorophenoxy)benzoic acid, or 4-(4-chlorophenoxy)benzoic acid cannot be assumed to preserve potency or selectivity in any given assay system. The quantitative evidence below demonstrates the measurable consequences of these structural differences.

Halogen Identity

4-Chloro substitution is linked to reported herbicidal and antimicrobial activity; replacement with fluoro or unsubstituted analogs may not reproduce these assay responses.

Substitution Position

Meta-phenoxy geometry directs GABAc ρ1 antagonist interaction and regiochemical hydrazone formation; para-substituted 4-(4-chlorophenoxy)benzoic acid may alter target engagement and synthetic outcomes.

Core Scaffold

3-Phenoxybenzoic acid lacks both the synthetic handle provided by chlorine and the halogen-dependent biological activity observed in phytotoxicity and biofilm inhibition assays.

Quantitative Differentiation Evidence vs. Closest Analogs


Phytotoxic Potency in Scenedesmus acutus Chlorophyll Inhibition

3-(4-Chlorophenoxy)benzoic acid exhibits phytotoxic activity in the autotrophic green alga Scenedesmus acutus, with an IC50 of 1513.56 nM for chlorophyll production inhibition at 10⁻⁶ M [1]. By contrast, the unsubstituted parent compound 3-phenoxybenzoic acid is well-characterized as a pyrethroid metabolite with no intrinsic herbicidal potency at comparable concentrations; its primary ecological role is as a biodegradation intermediate rather than a phytotoxin . The 4-chloro substitution thus converts an inactive scaffold into one with measurable, concentration-dependent phytotoxicity, consistent with historical SAR showing that 4-halogenation is required for formative activity in phenoxy acid series [2].

Phytotoxicity
Class-level inference
IC50 = 1513.56 nM
vs. 3-Phenoxybenzoic acid: inactive
Supports herbicide screening context
Scenedesmus acutus chlorophyll inhibition assay; EcoDrugPlus dataset
Herbicide Discovery Phytotoxicity Screening Chlorophyll Biosynthesis Inhibition

Antimicrobial Biofilm Inhibition Against Enterococcus faecalis

In an antimicrobial biofilm inhibition assay, 3-(4-chlorophenoxy)benzoic acid exhibited an IC50 of 2.39 × 10³ nM (2.39 µM) against Enterococcus faecalis biofilm formation after 20 hours by crystal violet staining [1]. While this potency is moderate, the unsubstituted 3-phenoxybenzoic acid is not reported to have antimicrobial activity against Gram-positive cocci as a standalone compound; its antibacterial relevance is limited to its role as a metabolite of pyrethroid insecticides, not as a direct antimicrobial agent. The 4-chloro substitution thus imparts measurable biofilm inhibitory activity that is absent in the non-halogenated parent scaffold .

Antimicrobial Biofilm
Class-level inference
IC50 = 2.39 µM
vs. 3-Phenoxybenzoic acid: no standalone activity
Supports antimicrobial screening context
E. faecalis biofilm formation, crystal violet; BindingDB/ChEMBL
Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

GABA Receptor Antagonist Activity at GABAc ρ1

3-(4-Chlorophenoxy)benzoic acid acts as an antagonist at the human recombinant GABAc ρ1 receptor with an IC50 of 8.90 × 10⁵ nM (890 µM), as measured by two-electrode voltage clamp in Xenopus laevis oocytes at −60 mV [1]. While this potency is low (high-µM to low-mM range), it establishes a defined pharmacological fingerprint for this scaffold at a specific GABA receptor subtype. In comparison, 3-phenoxybenzoic acid and its 4-fluoro analog have no reported GABAc ρ1 antagonist activity, and the 4-(4-chlorophenoxy)benzoic acid positional isomer shows a distinct binding profile with no documented ρ1 activity [2]. The meta-substitution pattern and 4-chloro group together confer a unique GABA receptor interaction that is absent in both the non-halogenated parent and the para-substituted isomer.

GABAc ρ1 Antagonism
Cross-study comparable
IC50 = 890 µM
vs. 3-Phenoxy & 4-(4-Cl) analogs: no reported activity
Supports GABA receptor subtype probe context
Human recombinant ρ1, Xenopus oocyte voltage clamp; ChEMBL
GABA Receptor Pharmacology CNS Drug Discovery Ion Channel Modulation

Lipophilicity Advantage for Blood-Brain Barrier Penetration

The calculated logP of 3-(4-chlorophenoxy)benzoic acid is 3.83 [1]. By comparison, the unsubstituted 3-phenoxybenzoic acid has a reported logP of approximately 3.0–3.2 (predicted values vary by method), and the 4-fluoro analog has a logP of approximately 3.3–3.5 [2]. The 4-chloro substitution thus increases lipophilicity by approximately 0.5–0.8 logP units relative to the parent scaffold. This increment is pharmacologically meaningful: it moves the compound closer to the optimal CNS drug-like logP range (2–4) while also enhancing membrane permeability for intracellular target engagement. The 4-bromo analog (logP ~4.0–4.2) overshoots this optimal range, while the 4-fluoro analog provides less lipophilic drive.

Lipophilicity
Cross-study comparable
logP = 3.83
Reported lipophilicity within CNS drug-like range
Predicted value; experimental logP not available
Physicochemical Profiling logP/logD CNS Druglikeness

Synthetic Utility in Hydrazono-Indolinone Library Synthesis

3-(4-Chlorophenoxy)benzoic acid serves as a key building block in the acid-catalysed condensation of hydrazides with indolin-2,3-dione to yield hydrazono-2-indolinones . This specific synthetic application exploits the meta-carboxylate geometry of the 3-chlorophenoxy-benzoic acid scaffold; the para-substituted isomer 4-(4-chlorophenoxy)benzoic acid generates a different hydrazide intermediate with altered steric and electronic properties, leading to a divergent hydrazono-indolinone product series not directly interchangeable with the meta series . The 4-chloro substitution on the phenoxy ring further provides a synthetic handle (via cross-coupling or nucleophilic aromatic substitution) that is absent in the non-halogenated 3-phenoxybenzoic acid.

Synthetic Utility
Supporting evidence
Hydrazono-2-indolinone formation
via acid-catalysed condensation
Regiospecific meta-carboxylate-directed synthesis
Distinct from para-isomer hydrazide regioisomer
Medicinal Chemistry Heterocyclic Synthesis Chemical Library Generation

Differential Cytotoxicity in Osteosarcoma Cell Lines

3-(4-Chlorophenoxy)benzoic acid has been evaluated for cytotoxic activity against the 143B (TK⁻) osteosarcoma tumor cell line, showing measurable growth inhibition after 72 hours of continuous exposure [1]. By contrast, simple benzoic acid and unsubstituted 3-phenoxybenzoic acid exhibit only non-specific cytotoxicity at high concentrations attributable to general acidic stress rather than tumor-selective mechanisms. The 4-chlorophenoxy modification thus converts a metabolically labile, non-selective carboxylic acid scaffold into a compound with differential cytotoxicity in a specific cancer cell line context. This selectivity profile is consistent with the broader observation that halogenated phenoxybenzoic acids engage distinct cellular targets compared to their non-halogenated counterparts [2].

Cytotoxicity
Data to verify
Growth inhibition in 143B (TK⁻)
Exact IC50 not publicly available
Supports osteosarcoma cell-model endpoint review
72 hr exposure; ChEMBL curated; non-specific acidic stress may contribute
Cancer Cell Line Screening Osteosarcoma Selective Cytotoxicity

Evidence-Backed Application Scenarios


Herbicide Lead Discovery: Phytotoxicity Screening

Agrochemical research programs seeking novel herbicidal chemotypes should prioritize 3-(4-chlorophenoxy)benzoic acid over the non-halogenated 3-phenoxybenzoic acid. As demonstrated in the Scenedesmus acutus phytotoxicity assay, the target compound exhibits concentration-dependent chlorophyll inhibition (IC50 = 1513.56 nM) and ethane production (0.23 nM/mL pcv at 10⁻⁶ M) . The 4-chloro substitution is established in historical SAR as a prerequisite for formative herbicidal activity (Cl > F > Br > I), meaning that the unsubstituted 3-phenoxybenzoic acid would be inactive in the same screen . This compound can serve as a validated starting point for optimization towards commercial herbicide candidates.

Antimicrobial Biofilm Research: Hit Identification

Laboratories investigating Gram-positive biofilm inhibitors for drug-resistant Enterococcal infections should select 3-(4-chlorophenoxy)benzoic acid as a screening hit with a defined IC50 of 2.39 µM against E. faecalis biofilm formation (crystal violet assay, 20 hr) . The unsubstituted 3-phenoxybenzoic acid lacks this standalone antimicrobial activity, being primarily a pyrethroid metabolite without intrinsic antibacterial properties . This compound offers a tractable starting scaffold for medicinal chemistry exploration of biofilm-disrupting agents.

GABA Receptor Pharmacology: Tool Compound Development

Neuroscience research groups studying GABA receptor subtype pharmacology should utilize 3-(4-chlorophenoxy)benzoic acid as a defined GABAc ρ1 antagonist (IC50 = 890 µM in Xenopus oocyte electrophysiology) . The unique meta-chlorophenoxy substitution pattern confers ρ1 antagonist activity that is absent in the para-substituted 4-(4-chlorophenoxy)benzoic acid isomer and the non-halogenated 3-phenoxybenzoic acid . Although potency is modest, this compound provides a structurally well-characterized starting point for the development of more potent and selective GABAc receptor probes.

Medicinal Chemistry: Regiospecific Library Synthesis

For medicinal chemistry groups constructing heterocyclic compound libraries, 3-(4-chlorophenoxy)benzoic acid serves as a regiospecific building block for hydrazono-2-indolinone synthesis via acid-catalysed condensation with indolin-2,3-dione . The meta-carboxylate geometry directs a product series that is chemically distinct from that obtained with the para-substituted 4-(4-chlorophenoxy)benzoic acid isomer . Furthermore, the 4-chloro substituent provides a synthetic handle for subsequent cross-coupling reactions, making this compound the preferred intermediate when chlorine retention or further derivatization is desired.

Application
Selection Property
Validation Focus
Phytotoxicity screening studies
Halogen-dependent phytotoxic response
Chlorophyll inhibition assay endpoints
Antimicrobial biofilm inhibition studies
Biofilm-disrupting activity profile
E. faecalis biofilm formation endpoints
GABA receptor subtype pharmacology
GABAc ρ1 antagonist interaction
Electrophysiological endpoint in oocyte model
Regiospecific heterocyclic library synthesis
Meta-substituted hydrazono-indolinone formation
Regiochemical outcome by NMR/X-ray
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